molecular formula C9H5F3N2O2 B2416346 2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2514942-09-5

2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B2416346
CAS RN: 2514942-09-5
M. Wt: 230.146
InChI Key: HXPSZVYEHRLOCX-UHFFFAOYSA-N
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Description

“2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the IUPAC name 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid . It has a molecular weight of 212.16 . The compound is typically stored at ambient temperature and is a solid in its physical form .


Synthesis Analysis

The synthesis of difluoromethylated heterocyclic acid moieties, such as “2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid”, has been a subject of research . Unique synthesis routes have been developed, which rely on various chemical reactions . For instance, the van Leusen pyrrole synthesis and the halogen dance reaction have been used .


Molecular Structure Analysis

The InChI code for “2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid” is 1S/C9H6F2N2O2/c10-8(11)6-7(9(14)15)13-4-2-1-3-5(13)12-6/h1-4,8H, (H,14,15) .


Chemical Reactions Analysis

The compound is involved in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 212.16 . The InChI code for the compound is 1S/C9H6F2N2O2/c10-8(11)6-7(9(14)15)13-4-2-1-3-5(13)12-6/h1-4,8H, (H,14,15) .

Scientific Research Applications

Difluoromethylation Processes

The compound plays a significant role in difluoromethylation processes. It’s used in the formation of X–CF2H bonds where X can be C(sp), C(sp2), C(sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Late-stage Functionalization

The compound is used in late-stage functionalization processes. It’s involved in the direct deprotonation of -CHF2 with a lithiated base and subsequent trapping with various electrophiles . This method gives access to a larger library of 3-(difluoroalkyl)pyridines .

Biological and Pharmaceutical Activities

Imidazo[1,2-a]pyridine, a scaffold in the compound, is known for its various biological and pharmaceutical activities. It exhibits antiviral, antifungal, and antitumor activities .

Nickel-catalyzed Cross-electrophile Coupling Reaction

The compound is involved in nickel-catalyzed cross-electrophile coupling reactions. The mechanism involves the generation of a difluoromethyl radical and the reductive elimination reaction of a Ni(III) intermediate .

Antifungal Activity

The compound has been studied for its antifungal activity. The benzene ring of the indazole in the compound is beneficial for the antifungal activity .

Drug Design and Agrochemistry

The parent difluoromethylene linkage in the compound is an attractive structural motif in drug design and agrochemistry. It’s a bioisosteric relationship with carbonyl or oxygen atom .

Mechanism of Action

While the specific mechanism of action for “2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid” is not explicitly mentioned in the search results, compounds with similar structures have been reported to be fungicidally active succinate dehydrogenase inhibitors .

properties

IUPAC Name

2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPSZVYEHRLOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2C(=C1)F)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid

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